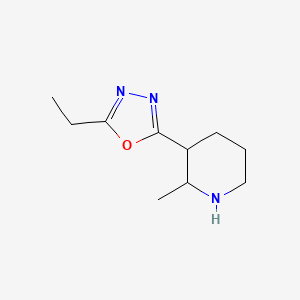
Metaxalone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaxalone-d3 is a deuterated form of metaxalone, a muscle relaxant used to treat muscle pain or spasms. Metaxalone is known for its moderate to strong muscle relaxant properties and is commonly used in the symptomatic treatment of musculoskeletal pain caused by strains, sprains, and other musculoskeletal conditions . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metaxalone involves the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain metaxalone . The reaction conditions typically involve heating the reaction mixture to 80°C and slowly raising the temperature to 160°C .
Industrial Production Methods
Industrial production methods for metaxalone involve similar synthetic routes but are optimized for large-scale production. This includes the use of solvent mixtures and controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Metaxalone undergoes various chemical reactions, including:
Oxidation: Metaxalone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the oxazolidinone ring.
Substitution: Substitution reactions can occur on the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that are studied for their pharmacological properties and potential side effects .
Scientific Research Applications
Metaxalone-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of metaxalone.
Biological Studies: Investigating the effects of metaxalone on muscle relaxation and pain relief.
Medical Research: Exploring the potential therapeutic uses of metaxalone in treating musculoskeletal conditions.
Industrial Applications: Developing new formulations and delivery methods for metaxalone
Mechanism of Action
The exact mechanism of action of metaxalone is not well understood, but it is thought to involve general central nervous system depression. Metaxalone does not directly relax tense skeletal muscles but may exert its effects through sedative properties . The molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Uniqueness of Metaxalone
Metaxalone is unique in its relatively low incidence of side effects and its use as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions . Unlike other muscle relaxants, metaxalone does not directly relax tense skeletal muscles but may provide relief through its sedative properties .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D |
InChI Key |
IMWZZHHPURKASS-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])OCC2CNC(=O)O2)[2H])C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans](/img/structure/B12309589.png)
![N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide](/img/structure/B12309596.png)

![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)

![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)


![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)

![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)
